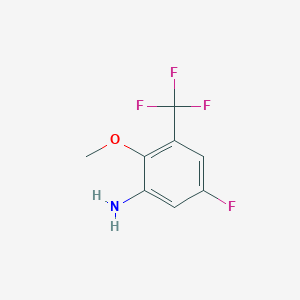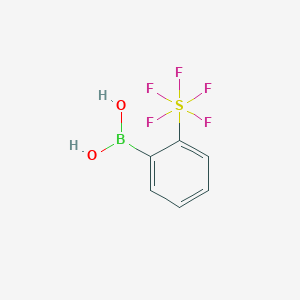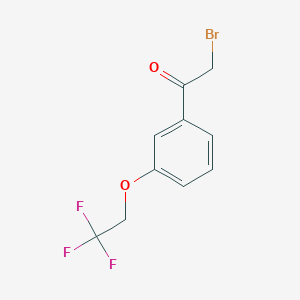
3-(2,2,2-Trifluoroethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)acetophenone with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include lithium dialkylamides, acids, and bases
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
3-(2,2,2-Trifluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:
Phenacyl Bromide: Lacks the trifluoroethoxy group, making it less reactive and stable.
3-(2,2,2-Trifluoroethoxy)acetophenone: Similar structure but lacks the bromine atom, limiting its reactivity in substitution reactions.
2-Bromo-1-(3-(2,2,2-trifluoroethoxy)phenyl)ethanone: Another related compound with similar reactivity but different applications.
Propiedades
Fórmula molecular |
C10H8BrF3O2 |
|---|---|
Peso molecular |
297.07 g/mol |
Nombre IUPAC |
2-bromo-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-9(15)7-2-1-3-8(4-7)16-6-10(12,13)14/h1-4H,5-6H2 |
Clave InChI |
KMFUDMSEIOGPGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


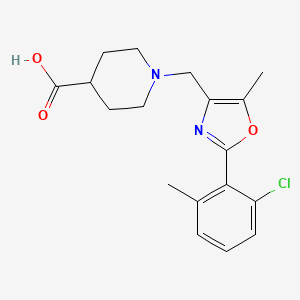
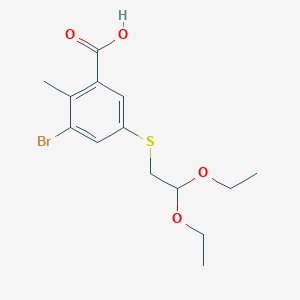

![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
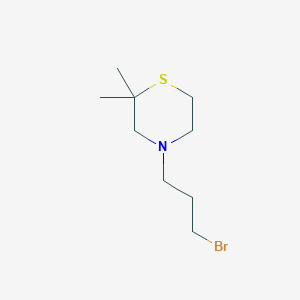
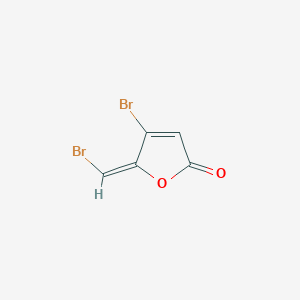
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
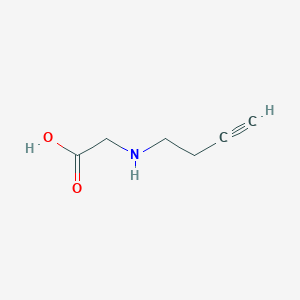
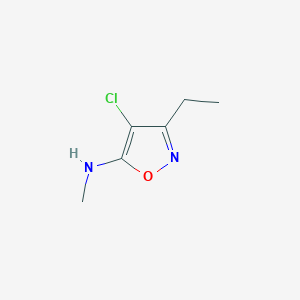

![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)
